1,4-Bis(4-amino-2-trifluoromethylphenoxy)-2,5-DI-tert-butylbenzene
Overview
Description
1,4-Bis(4-amino-2-trifluoromethylphenoxy)-2,5-DI-tert-butylbenzene is a useful research compound. Its molecular formula is C28H30F6N2O2 and its molecular weight is 540.5 g/mol. The purity is usually 95%.
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Biological Activity
1,4-Bis(4-amino-2-trifluoromethylphenoxy)-2,5-DI-tert-butylbenzene (CAS Number: 707340-73-6) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure characterized by a bis(phenoxy) linkage and multiple trifluoromethyl groups, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.
- Molecular Formula : C28H30F6N2O2
- Molecular Weight : 540.54 g/mol
- Structure : The compound contains two amino groups and two trifluoromethyl groups attached to a biphenyl structure, which may enhance its lipophilicity and biological interaction potential.
Research indicates that compounds with similar structures often exhibit multi-target activity, particularly in neuropharmacology. For instance, studies have shown that derivatives of phenoxy compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission. The inhibition of these enzymes is beneficial for conditions such as Alzheimer’s disease by preventing the breakdown of acetylcholine, thereby enhancing cholinergic signaling .
Antioxidant Activity
The compound has demonstrated significant antioxidant properties in various assays. For example, it exhibited high activity in both ABTS and FRAP assays, indicating its ability to scavenge free radicals effectively. This antioxidant capability is crucial as oxidative stress is implicated in numerous diseases, including neurodegenerative disorders .
Toxicity Studies
Toxicity assessments are essential for evaluating the safety profile of any new compound. Preliminary studies indicate that this compound does not exhibit acute toxicity at lower concentrations. However, further studies are necessary to establish a comprehensive toxicity profile across different dosages and exposure durations.
Neuroprotective Effects
A study focusing on the neuroprotective effects of similar phenoxy compounds revealed that they could protect neuronal cells from oxidative stress-induced damage. The mechanism involved the modulation of reactive oxygen species (ROS) production and enhancement of cellular antioxidant defenses .
In Vivo Studies
In vivo studies involving animal models have shown that compounds with similar structural motifs can improve cognitive functions by enhancing cholinergic transmission. These findings suggest that this compound may have potential applications in treating cognitive decline associated with aging or neurodegenerative diseases.
Data Tables
Property | Value |
---|---|
Molecular Formula | C28H30F6N2O2 |
Molecular Weight | 540.54 g/mol |
Solubility | Soluble in dioxane and NMP |
AChE Inhibition IC50 | To be determined |
BChE Inhibition IC50 | To be determined |
Antioxidant Activity (ABTS) | High |
Antioxidant Activity (FRAP) | High |
Properties
IUPAC Name |
4-[4-[4-amino-2-(trifluoromethyl)phenoxy]-2,5-ditert-butylphenoxy]-3-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30F6N2O2/c1-25(2,3)17-13-24(38-22-10-8-16(36)12-20(22)28(32,33)34)18(26(4,5)6)14-23(17)37-21-9-7-15(35)11-19(21)27(29,30)31/h7-14H,35-36H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEPAMGREYWXCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1OC2=C(C=C(C=C2)N)C(F)(F)F)C(C)(C)C)OC3=C(C=C(C=C3)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30F6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694717 | |
Record name | 4,4'-[(2,5-Di-tert-butyl-1,4-phenylene)bis(oxy)]bis[3-(trifluoromethyl)aniline] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
707340-73-6 | |
Record name | 4,4'-[(2,5-Di-tert-butyl-1,4-phenylene)bis(oxy)]bis[3-(trifluoromethyl)aniline] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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